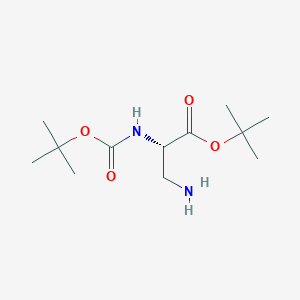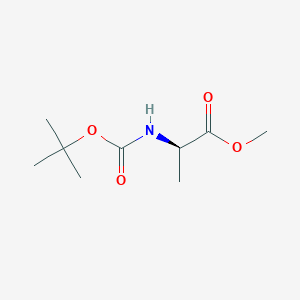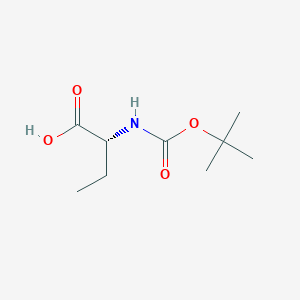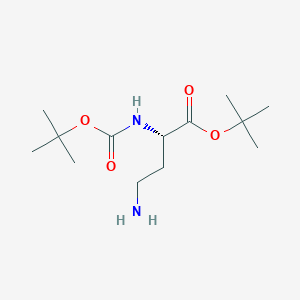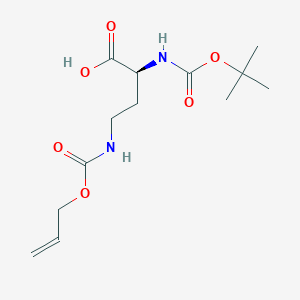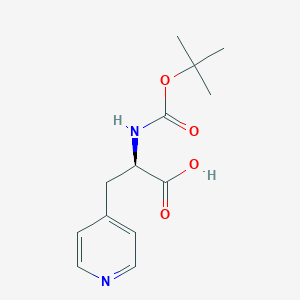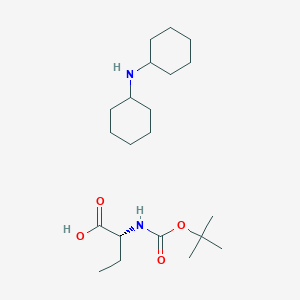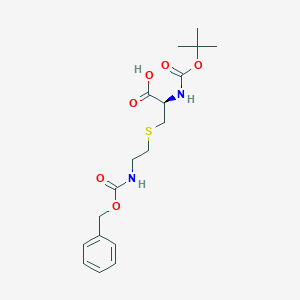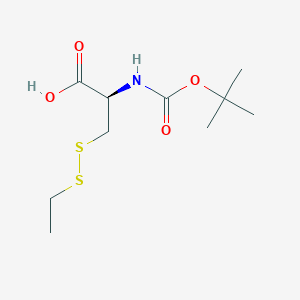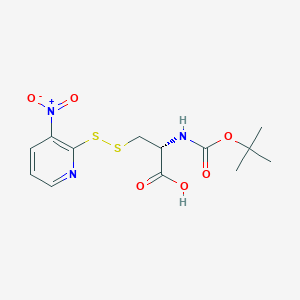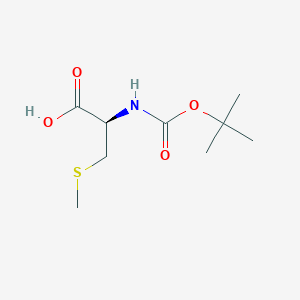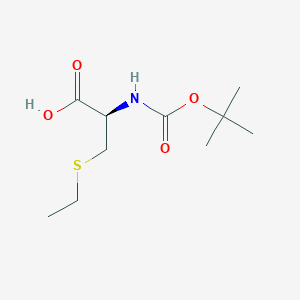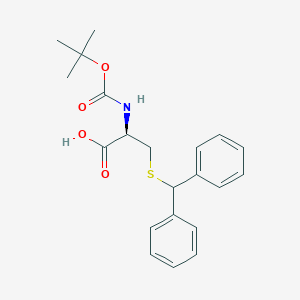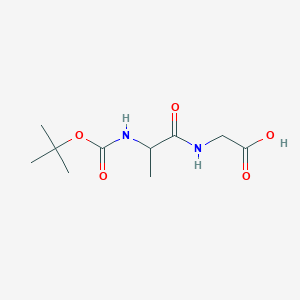
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O5 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de peptides
BOC-ALA-GLY-OH peut être utilisé dans la synthèse de peptides . Le groupe BOC (tert-butoxycarbonyl) est un groupe protecteur commun utilisé dans la synthèse de peptides. Il empêche les réactions secondaires indésirables de se produire pendant le processus de synthèse .
Préparation de la N-propargylalanine
Ce composé peut être utilisé dans la préparation de la N-propargylalanine, un précurseur clé pour générer des résidus d'alanine N-(3-aryl)propylées . Cela peut être utile dans la synthèse de divers composés bioactifs.
Résolution de mélanges racémiques
BOC-ALA-GLY-OH peut être utilisé dans la résolution de mélanges racémiques de 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol . Ce processus est important dans la production de composés énantiomériquement purs, qui sont souvent nécessaires dans les applications pharmaceutiques.
Synthèse d'analogues de tripeptides
Il peut être utilisé pour la synthèse du tripeptide H-Gly-Pro-Glu-OH, analogues de médicaments neuroprotecteurs . Cela peut être particulièrement utile dans le développement de nouveaux agents thérapeutiques.
Réaction d'estérification
BOC-ALA-GLY-OH peut être utilisé pour la réaction d'estérification afin de synthétiser des esters d'acides aminés N-Boc pour la chimie des peptides . Ce processus est fondamental dans la production de divers peptides.
Auto-assemblage hélicoïdal supramoléculaire
Le composé peut être utilisé dans l'auto-assemblage hélicoïdal supramoléculaire de petits peptides . Ce processus est crucial dans la formation de diverses microstructures et nanostructures, qui ont plusieurs applications en nanobiotechnologie
Mécanisme D'action
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be various depending on the specific peptide sequence it’s incorporated into.
Mode of Action
BOC-ALA-GLY-OH is a dipeptide that plays a crucial role in peptide synthesis. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during peptide synthesis . This protection allows for selective reactions to occur at the carboxyl end of the amino acid, enabling the formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
The specific biochemical pathways affected by BOC-ALA-GLY-OH would depend on the final peptide that it’s a part of. It’s known that boc-ala-gly-oh is used in the synthesis of various peptides, which can then interact with numerous biochemical pathways .
Pharmacokinetics
Peptides generally have predictable metabolism, shorter time to market, lower attrition rates, lower production costs, and standard synthetic protocols .
Result of Action
The molecular and cellular effects of BOC-ALA-GLY-OH’s action would depend on the specific peptide it’s incorporated into. As a building block in peptide synthesis, it contributes to the overall function of the final peptide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BOC-ALA-GLY-OH. For instance, the use of water as a solvent in peptide synthesis is being explored as a more environmentally friendly alternative to organic solvents . This approach could potentially influence the efficacy and stability of BOC-ALA-GLY-OH in peptide synthesis.
Propriétés
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVVLQMNSPMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951424 |
Source


|
| Record name | N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28782-78-7 |
Source


|
| Record name | N-(N-((1,1-Dimethylethoxy)carbonyl)-L-alanyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028782787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
